5-O-Desmethyl Donepezil

Acetylcholinesterase Alzheimer's disease Metabolite activity

5-O-Desmethyl Donepezil is an essential analytical reference standard for drug metabolism studies, therapeutic drug monitoring (TDM), and impurity profiling of generic Donepezil. Direct substitution with the parent drug or co-metabolite 6-O-Desmethyl Donepezil is scientifically invalid due to distinct hERG and acetylcholinesterase activity profiles. This metabolite is mandatory for developing and validating LC-MS/MS or HPLC methods in patient plasma and serves as a critical control for in vitro CYP enzyme mapping studies. For generic manufacturers, it is a specified impurity required for ANDA submission and QC release testing. Ensure your research or production meets regulatory standards by using the correct, well-characterized analyte.

Molecular Formula C23H27NO3
Molecular Weight 365.5 g/mol
CAS No. 120013-57-2
Cat. No. B192819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-Desmethyl Donepezil
CAS120013-57-2
Synonyms1-Benzyl-4-[(5-hydroxy-6-methoxy-1-oxo-indan-2-yl)methylpiperidine
Molecular FormulaC23H27NO3
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
InChIInChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
InChIKeyDSMISVLYMKJMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





5-O-Desmethyl Donepezil (CAS 120013-57-2) Overview: A Key Metabolite Reference Standard for Alzheimer's Drug Development and Therapeutic Monitoring


5-O-Desmethyl Donepezil (CAS 120013-57-2) is the major O-demethylated metabolite of Donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor for Alzheimer's disease [1]. This metabolite is a member of the piperidine class and is formed when the 5-methoxy group of the parent drug is demethylated to a hydroxy derivative [2]. It is a crucial analytical reference standard for drug metabolism studies and therapeutic drug monitoring (TDM), as its presence and concentration in plasma can inform on patient-specific drug metabolism and potential drug-drug interactions [3].

Why 5-O-Desmethyl Donepezil Cannot Be Substituted by Its Parent or Other Metabolites: A Critical Analysis


The direct substitution of 5-O-Desmethyl Donepezil with its parent drug Donepezil or its co-metabolite 6-O-Desmethyl Donepezil is scientifically invalid and can lead to significant experimental or clinical misinterpretations. These compounds exhibit distinct and quantifiable differences in their potency for primary (acetylcholinesterase, AChE) and off-target (human Ether-à-go-go-Related Gene, hERG) activities, as well as in their metabolic handling and plasma concentrations [1][2]. For instance, while 6-O-Desmethyl Donepezil is known to be an active metabolite with AChE inhibitory activity similar to the parent drug [3], 5-O-Desmethyl Donepezil demonstrates a substantially different activity profile, making it unsuitable as a functional substitute. The following quantitative evidence highlights these critical differentiations, guiding proper selection for specific research, analytical, or procurement needs.

Quantitative Differentiation of 5-O-Desmethyl Donepezil vs. Parent Drug and Active Metabolites: A Data-Driven Guide


Acetylcholinesterase (AChE) Inhibitory Potency: 5-O-Desmethyl Donepezil is Significantly Less Potent than Donepezil and 6-O-Desmethyl Donepezil

In a direct comparative study assessing anti-AChE activity, 5-O-Desmethyl Donepezil (5-DDPZ) exhibited an IC50 of 4.03 x 10^-1 µM, which is markedly less potent than the parent compound Donepezil (IC50 = 7.20 x 10^-2 µM) and the co-metabolite 6-O-Desmethyl Donepezil (6-DDPZ, IC50 = 1.14 x 10^-1 µM) [1]. This quantifies that 5-O-Desmethyl Donepezil is approximately 5.6-fold less potent than Donepezil and 3.5-fold less potent than 6-O-Desmethyl Donepezil in inhibiting the intended therapeutic target.

Acetylcholinesterase Alzheimer's disease Metabolite activity

hERG Channel Inhibition: 5-O-Desmethyl Donepezil Retains Potent Off-Target Activity but with Unknown In Vivo Significance

5-O-Desmethyl Donepezil acts as an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key off-target associated with cardiac arrhythmias, with an IC50 of 1.5 µM [1]. In contrast, the parent drug Donepezil has been reported to inhibit hERG with an IC50 ranging from 0.4 to 0.7 µM [2]. This indicates that while the metabolite is a slightly less potent hERG blocker, it still retains significant activity within a similar concentration range.

Cardiac safety hERG channel Off-target pharmacology

Plasma Exposure and Metabolic Ratio: 5-O-Desmethyl Donepezil is a Minor but Consistently Present Metabolite in Humans

Following a single oral dose of 5 mg radiolabeled Donepezil, plasma radioactivity (as a percentage of the administered dose) was comprised of 30% for Donepezil, 11% for 6-O-Desmethyl Donepezil, and only 7% for 5-O-Desmethyl Donepezil [1]. This shows that 5-O-Desmethyl Donepezil represents a minor, but quantifiable, fraction of the total drug-related material in human plasma. Its concentration can be measured reliably in patients using validated HPLC methods, making it a viable biomarker for assessing CYP2D6 metabolic activity and potential drug-drug interactions [2].

Pharmacokinetics Therapeutic drug monitoring Metabolic ratio

CYP2D6-Mediated Formation: 6-O-Desmethyl Donepezil, Not 5-O-Desmethyl Donepezil, is the Primary Active Metabolite Influenced by CYP2D6 Polymorphisms

While Donepezil is metabolized via CYP2D6, the primary metabolic pathway that is influenced by CYP2D6 genetic polymorphisms leads to the formation of 6-O-Desmethyl Donepezil, not 5-O-Desmethyl Donepezil [1]. A study in 47 Alzheimer's patients demonstrated that the mean plasma concentration ratio of Donepezil to 6-O-Desmethyl Donepezil (the metabolic ratio) was significantly lower in intermediate metabolizers of CYP2D6 compared to extensive metabolizers, confirming this pathway's importance [1]. The formation of 5-O-Desmethyl Donepezil is less affected by CYP2D6 status, suggesting it may involve other CYP isoforms or pathways. This distinction is critical for designing pharmacogenomic studies and for interpreting TDM results.

Pharmacogenomics CYP2D6 Drug metabolism

Optimal Applications for Procuring 5-O-Desmethyl Donepezil in Pharma R&D and Clinical Diagnostics


Development and Validation of LC-MS/MS or HPLC-UV Assays for Therapeutic Drug Monitoring (TDM)

As a well-characterized and quantifiable metabolite, 5-O-Desmethyl Donepezil is an essential analytical reference standard for the development and validation of bioanalytical methods (e.g., LC-MS/MS, HPLC) intended to simultaneously measure Donepezil and its major metabolites in patient plasma [1]. Its inclusion is mandatory for comprehensive TDM panels that aim to correlate drug/metabolite concentrations with clinical efficacy or adverse events, ensuring method accuracy, linearity, and inter-day precision for this specific analyte.

Pharmacogenomic and Drug-Drug Interaction (DDI) Studies on Donepezil Metabolism

5-O-Desmethyl Donepezil serves as a critical control in in vitro (e.g., human liver microsome) and in vivo studies designed to dissect the specific cytochrome P450 (CYP) enzymes responsible for the various metabolic pathways of Donepezil. By comparing its formation rate to that of 6-O-Desmethyl Donepezil under different conditions (e.g., with specific CYP inhibitors), researchers can precisely map the enzymatic routes, leading to a better understanding of metabolic clearance and potential DDIs [2].

Abbreviated New Drug Application (ANDA) Support and Impurity Profiling for Generic Donepezil

For pharmaceutical companies developing generic versions of Donepezil, 5-O-Desmethyl Donepezil is a known and specified impurity. It is required as a reference standard for impurity profiling, method validation (AMV), and quality control (QC) release testing to ensure the generic product meets regulatory specifications and matches the innovator's impurity profile, a key requirement for ANDA submission and commercial production [3].

In Vitro Cardiac Safety Pharmacology: Assessing Metabolite Contribution to hERG Liability

Given the known hERG inhibitory activity of Donepezil and its metabolites, 5-O-Desmethyl Donepezil is a key probe for in vitro cardiac safety studies. Its procurement allows researchers to evaluate the independent contribution of this specific metabolite to the overall proarrhythmic risk profile of Donepezil therapy, a crucial component of a comprehensive cardiac safety assessment package [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-O-Desmethyl Donepezil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.